1-[(2-Fluoropyridin-3-YL)methyl]piperazine
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Overview
Description
1-[(2-Fluoropyridin-3-YL)methyl]piperazine is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoropyridin-3-YL)methyl]piperazine typically involves the reaction of 2-fluoropyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperazine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluoropyridin-3-YL)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce piperazine derivatives with altered functional groups .
Scientific Research Applications
1-[(2-Fluoropyridin-3-YL)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoropyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A related compound with a pyridine ring but without the fluorine substitution.
1-(3-Fluoro-2-pyridinyl)piperazine: Another fluorinated pyridine derivative with a different substitution pattern.
Uniqueness
1-[(2-Fluoropyridin-3-YL)methyl]piperazine is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H14FN3 |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-[(2-fluoropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI Key |
PIYOJVASLKOAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)F |
Origin of Product |
United States |
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